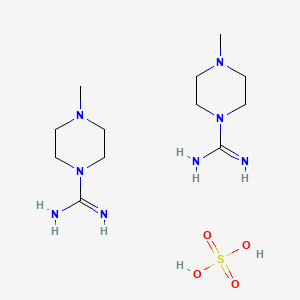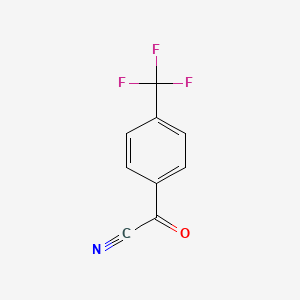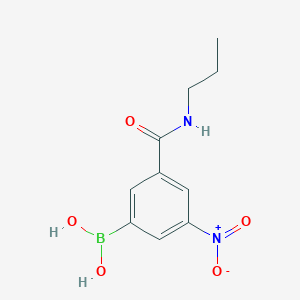
1-Azido-4-fluoro-2-methylbenzene
Descripción general
Descripción
1-Azido-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains a fluorine atom and a methyl group
Análisis Bioquímico
Biochemical Properties
1-Azido-4-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. The azido group in this compound is highly reactive and can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins and enzymes. For instance, the compound can inhibit or activate specific kinases, leading to alterations in phosphorylation states and downstream signaling events . Additionally, this compound can impact gene expression by interacting with transcription factors or modifying epigenetic markers, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The azido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to exert its effects more efficiently.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound can also interact with cofactors such as NADPH, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows this compound to interact with specific biomolecules and influence cellular processes at the subcellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido group to a pre-functionalized benzene ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO at elevated temperatures.
Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of amines or other nitrogen-containing derivatives.
Cycloaddition: Formation of triazoles.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
1-Azido-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates containing triazole moieties.
Industry: Utilized in materials science for the development of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-azido-4-fluoro-2-methylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of covalent bonds with biomolecules in bioorthogonal chemistry.
Comparación Con Compuestos Similares
1-Azido-4-methylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Azido-2-fluorobenzene: Lacks the methyl group, affecting its steric and electronic properties.
4-Fluoro-2-methylbenzenamine: Contains an amine group instead of an azido group, leading to different chemical behavior.
Uniqueness: 1-Azido-4-fluoro-2-methylbenzene is unique due to the combination of the azido, fluoro, and methyl groups on the benzene ring. This combination imparts specific reactivity and properties, making it valuable for targeted synthetic applications and the development of novel materials.
Propiedades
IUPAC Name |
1-azido-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBKCHJHBJIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



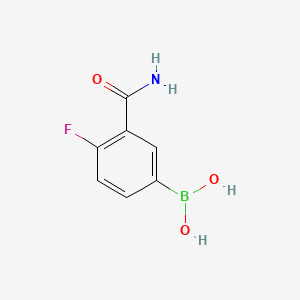
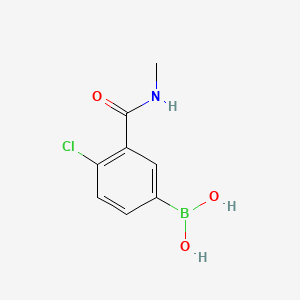
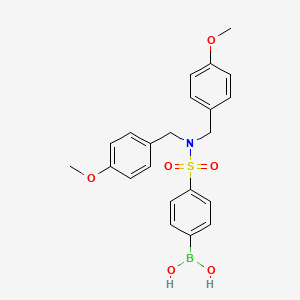
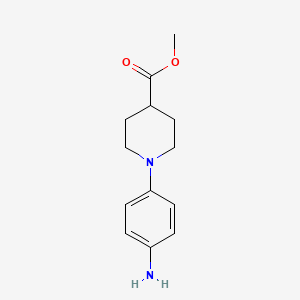
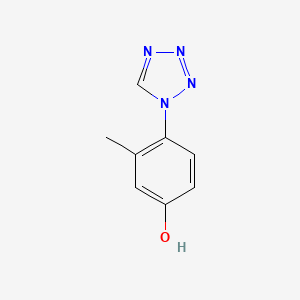
![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)
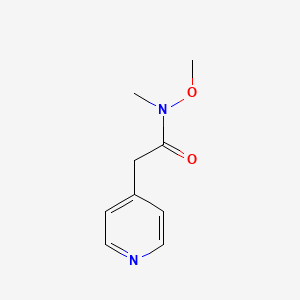
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
